
8-Hidroxicarvedilol
Descripción general
Descripción
8-Hydroxycarvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure.
Aplicaciones Científicas De Investigación
8-Hydroxycarvedilol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of beta-adrenergic antagonists.
Biology: Research on its metabolic pathways helps in understanding the biotransformation of carvedilol in the human body.
Medicine: Studies focus on its potential therapeutic effects and its role in reducing oxidative stress in cardiovascular diseases.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Análisis Bioquímico
Biochemical Properties
8-Hydroxycarvedilol interacts with various cytochrome P450 isoforms, providing insights into chemical metabolism and the factors that influence it . The compound’s interactions with these enzymes are of particular interest in understanding the metabolism of Carvedilol .
Cellular Effects
In non-clinical studies, 8-Hydroxycarvedilol is used to understand the metabolism of Carvedilol, as well as to identify the enzymes responsible for its biotransformation . Research into the antioxidant properties of 8-Hydroxycarvedilol contributes to a deeper understanding of the role that metabolites may play in oxidative stress within cells .
Molecular Mechanism
8-Hydroxycarvedilol exerts its effects at the molecular level through its interactions with various cytochrome P450 isoforms . These interactions provide insights into chemical metabolism and the factors that influence it .
Temporal Effects in Laboratory Settings
The kinetics of 8-Hydroxycarvedilol are studied to ascertain how it is distributed, metabolized, and eliminated in biological systems . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Hydroxycarvedilol vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Hydroxycarvedilol is involved in biochemical pathways involving adrenergic receptors . It interacts with various cytochrome P450 isoforms, which are enzymes that play a crucial role in its metabolic pathways .
Transport and Distribution
8-Hydroxycarvedilol is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method includes the use of specific oxidizing agents to introduce a hydroxyl group at the 8th position of the carvedilol molecule. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective hydroxylation of the desired position .
Industrial Production Methods: In industrial settings, the production of 8-Hydroxycarvedilol may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxycarvedilol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to carvedilol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Carvedilol.
Substitution: Various substituted derivatives depending on the reagent used.
Mecanismo De Acción
The mechanism of action of 8-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The hydroxyl group at the 8th position enhances its antioxidant properties, providing additional protective effects against oxidative stress .
Comparación Con Compuestos Similares
Carvedilol: The parent compound, used widely in cardiovascular therapy.
1-Hydroxycarvedilol: Another hydroxylated derivative with similar properties.
2-Hydroxycarvedilol: Differing in the position of the hydroxyl group, affecting its pharmacological profile.
Uniqueness: 8-Hydroxycarvedilol is unique due to its enhanced antioxidant properties, which are attributed to the hydroxyl group at the 8th position. This modification not only improves its therapeutic potential but also provides a distinct advantage in reducing oxidative stress compared to other similar compounds .
Propiedades
IUPAC Name |
5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVNZVFGNMPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159426-95-6 | |
| Record name | BM-910162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-910162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-hydroxycarvedilol formed in the body?
A1: 8-hydroxycarvedilol is a major metabolite of the drug carvedilol, primarily formed through hepatic metabolism. Research indicates that it's primarily generated via hydroxylation of the parent drug, carvedilol, by cytochrome P450 enzymes, specifically CYP2D1, in the liver [, ]. This process exhibits stereoselectivity, favoring the S(-)-enantiomer of carvedilol as a substrate [, ].
Q2: What is the significance of 8-hydroxycarvedilol formation in carvedilol metabolism?
A2: 8-hydroxycarvedilol, alongside 1-hydroxycarvedilol, represents a major pathway for carvedilol elimination from the body. Following its formation, 8-hydroxycarvedilol is rapidly conjugated with glucuronic acid to form 8-hydroxycarvedilol O-glucuronide (8-OHCG) []. This conjugated metabolite is then primarily excreted in the bile [, ].
Q3: Does the formation of 8-hydroxycarvedilol differ between carvedilol enantiomers?
A3: Yes, there is a significant difference in the formation of 8-OHCG, the glucuronide conjugate of 8-hydroxycarvedilol, depending on which enantiomer of carvedilol is metabolized. Studies using enantiomerically radiolabeled carvedilol in rats showed a preference for S(-)-carvedilol in the formation of 8-OHCG []. This suggests stereoselective metabolism of carvedilol, with implications for potential differences in pharmacokinetic profiles between the enantiomers [, ].
Q4: Are there differences in how carvedilol enantiomers and the racemic mixture are metabolized and excreted?
A4: Yes, research suggests differences in both metabolism and excretion patterns. While both R(+)-carvedilol and S(-)-carvedilol are metabolized to 8-hydroxycarvedilol, the S(-)-enantiomer shows a preference for this metabolic pathway []. This difference in metabolism, along with variations in intestinal absorption, contributes to the overall lower bioavailability observed for S(-)-carvedilol compared to the R(+)-enantiomer and the racemic mixture []. Furthermore, biliary excretion of the major metabolites, including 8-hydroxycarvedilol O-glucuronide, also differs between the enantiomers and the racemic mixture [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


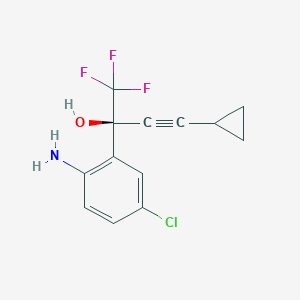
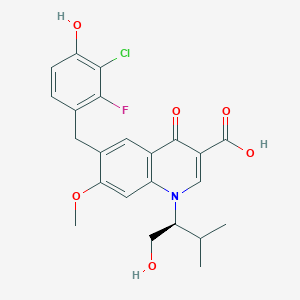


![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)

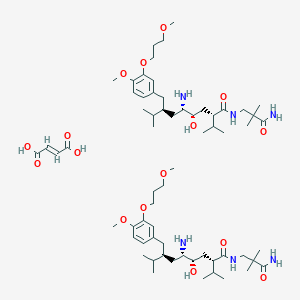

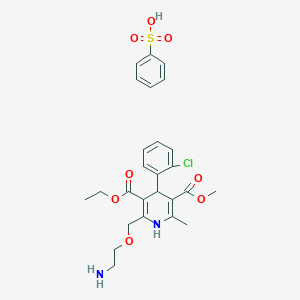

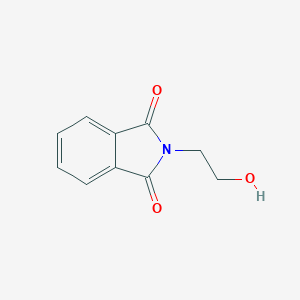
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)


